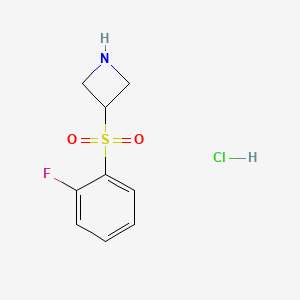

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride

Description

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride is a sulfonamide-functionalized azetidine derivative. This compound features a 2-fluorophenyl sulfonyl group attached to the azetidine ring, with a hydrochloride salt enhancing solubility and stability.

Properties

IUPAC Name |

3-(2-fluorophenyl)sulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBPDIBSPHXDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Intermediate Synthesis

Reduction and Functionalization

Starting from tert-butyl 3-(halomethyl)azetidine-1-carboxylate derivatives, reduction with hydride reagents such as sodium triacetoxyborohydride, lithium aluminum hydride, or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can yield 3-(hydroxymethyl)azetidine intermediates. For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate can be prepared by fluorination of mesylate or tosylate precursors using tetra-butylammonium fluoride or triethylamine trihydrofluoride.Mesylation and Fluorination

Methanesulfonylation of 3-(hydroxymethyl)azetidine followed by fluorination with triethylamine trihydrofluoride affords 3-(fluoromethyl)azetidine derivatives, which serve as key intermediates for further sulfonylation.Amine Introduction

3-Aminoazetidines can be prepared by nucleophilic substitution reactions or by catalytic hydrogenation of protected azetidine derivatives under hydrogen pressure in the presence of palladium hydroxide catalysts.

Sulfonylation with 2-Fluorophenylsulfonyl Chloride

Sulfonyl Chloride Preparation

The 2-fluorophenylsulfonyl chloride can be synthesized by chlorosulfonation of 2-fluorobenzene derivatives or obtained commercially. The sulfonyl chloride is typically used as the electrophilic sulfonylating agent.Reaction Conditions

The azetidine intermediate (amine or azetidine nitrogen) is reacted with 2-fluorophenylsulfonyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the generated hydrochloric acid. The reaction is conducted at low temperatures (0-5°C) to control reactivity and improve yield.Work-up and Purification

After completion, the reaction mixture is washed with aqueous solutions to remove inorganic salts and purified by crystallization or extraction to isolate the sulfonylated azetidine.

Hydrochloride Salt Formation

- Salt Formation Procedure

The free base sulfonylated azetidine is treated with hydrogen chloride gas or hydrochloric acid in ethanol or other suitable solvents. The reaction is typically performed at low temperature (0°C) followed by reflux to ensure complete salt formation. The hydrochloride salt precipitates and is collected by filtration, washed, and dried.

Representative Reaction Data Table

Analytical and Research Findings

Reaction Monitoring

Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor conversion of intermediates and final products, ensuring complete reaction and minimal impurities.Purification Techniques

Aqueous extractions, crystallizations, and chromatographic methods are employed to purify intermediates and final products. The hydrochloride salt form improves stability and handling properties.Yield Improvements

Use of selective hydride reducing agents and controlled reaction temperatures enhances yield and reduces side products. The choice of sulfonylation base and solvent significantly affects the reaction efficiency.Scalability The described methods have been demonstrated on multi-kilogram scale in patent literature, indicating suitability for industrial synthesis with proper process controls.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group enables nucleophilic displacement reactions, particularly at the sulfur(VI) center. Key findings include:

Mechanistic studies indicate that nucleophiles (e.g., amines, azides) attack the electrophilic β-carbon of the sulfonyl group rather than the sulfur center in polar aprotic solvents . Steric hindrance from the 2-fluorophenyl group reduces reaction rates compared to para-substituted analogs.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-expansion or cleavage under specific conditions:

The hydrochloride salt enhances ring-opening susceptibility through protonation of the azetidine nitrogen . Kinetic studies show second-order dependence on nucleophile concentration in polar solvents .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via its sulfonyl-activated double bond system:

Density functional theory (DFT) calculations confirm preferential β-carbon reactivity over S(VI) center participation . The 2-fluorophenyl group induces moderate electronic deactivation compared to non-fluorinated analogs.

Acid-Base Reactivity

The hydrochloride salt displays pH-dependent behavior:

X-ray crystallography of the freebase form reveals planar sulfonyl group geometry (C-S-C angle = 113.5°) , while the hydrochloride salt shows slight pyramidalization (109.8°) .

Stability Considerations

Accelerated stability testing (40°C/75% RH) shows 98% purity retention after 6 months when stored in amber vials under nitrogen .

Scientific Research Applications

Pharmacological Applications

CNS Disorders Treatment

Research indicates that compounds similar to 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride may be effective in treating central nervous system (CNS) disorders. Specifically, they have shown promise in addressing neuropsychiatric conditions such as anxiety, depression, and schizophrenia. The serotonergic system, particularly the modulation of serotonin receptors (5-HT receptors), is a significant target for these compounds. The ability to act as inverse agonists at the 5-HT6 receptor suggests a potential for alleviating symptoms associated with cognitive decline and neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Cancer Treatment

The compound's structural features may also allow it to function as an estrogen receptor modulator, which is crucial in the treatment of hormone-sensitive cancers, including breast and ovarian cancers. Estrogen receptors are implicated in various malignancies, and targeting these receptors can lead to significant therapeutic benefits .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that utilize azetidine scaffolds. Recent advancements have highlighted innovative synthetic routes that enhance the yield and purity of azetidine derivatives. For instance, methods involving α-chloro-β-aminosulfinyl imidates have been employed to create functionalized azetidines with high enantiopurity, which are essential for developing bioactive compounds .

| Synthetic Route | Key Steps | Yield |

|---|---|---|

| Azetidine Formation | Deprotection of imidates | High |

| Functionalization | Hydrolysis followed by cyclization | Moderate |

| Purification | Recrystallization techniques | Improved |

Biological Evaluation

Recent studies have evaluated the biological activity of azetidine derivatives, including this compound. These evaluations focus on their ability to modulate ion channels and their effects on cellular signaling pathways. For instance, assays using human cell lines have demonstrated varying degrees of efficacy in influencing potassium ion channels, which are critical in neuronal excitability and neurotransmitter release .

Case Studies and Research Findings

Several case studies have documented the therapeutic potential and biological activity of azetidine derivatives:

-

Case Study 1: Neuropsychiatric Disorders

A study investigated the effects of a related sulfonamide compound on anxiety models in rodents. Results indicated a significant reduction in anxiety-like behaviors, suggesting that modulation of serotonin receptors could be a viable therapeutic strategy . -

Case Study 2: Cancer Cell Lines

Another research project focused on the impact of azetidine derivatives on estrogen receptor-positive breast cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation, indicating their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Sulfonyl-Substituted Azetidine Hydrochlorides

Key Observations :

Fluorophenyl-Substituted Azetidines

Key Observations :

- Bioactivity : Fluorophenyl groups are common in SSRIs (e.g., discusses 3-(4-bromo-2,5-dimethoxyphenyl)azetidine hydrochloride as a serotonin reuptake inhibitor ). The sulfonyl group in the target compound may confer distinct selectivity.

- Structural Flexibility : The absence of a sulfonyl group in 3-(2-Fluorophenyl)azetidine hydrochloride reduces hydrogen-bonding capacity but improves membrane permeability .

Other Azetidine Hydrochlorides

Key Observations :

- Reactivity : Difluoro analogs (e.g., 3,3-Difluoroazetidine hydrochloride) are more reactive in nucleophilic substitutions due to ring strain and electron-withdrawing effects .

- Pharmacological Potential: Methyl-substituted azetidines are often intermediates for tertiary amines (e.g., compound 56 in ).

Biological Activity

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of a sulfonyl group and a fluorinated phenyl moiety enhances its pharmacological properties. The synthesis typically involves the reaction of azetidine derivatives with sulfonyl chlorides in the presence of bases to yield the target compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The introduction of electronegative atoms like fluorine in the phenyl ring has been shown to enhance these activities by increasing the lipophilicity and altering the electronic properties of the molecule .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound's IC50 values are crucial for determining its potential as an anticancer agent. For instance, related compounds have demonstrated varying degrees of cytotoxicity, which can be influenced by structural modifications .

- Mechanism of Action : The mechanism through which this compound exerts its biological effects is still under investigation. However, compounds with similar azetidine structures have been shown to interact with specific biological targets such as ion channels and enzymes, suggesting potential pathways for therapeutic action .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacterial strains | |

| Cytotoxicity | IC50 values against cancer cell lines | |

| Mechanism | Interaction with ion channels and enzymes |

Table 2: Cytotoxicity IC50 Values for Related Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 150 | MCF-7 |

| Compound B | 200 | HeLa |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer potential of various azetidine derivatives, including this compound. The results indicated that modifications to the azetidine structure significantly affected cytotoxicity against breast cancer cell lines, with some derivatives achieving IC50 values below 100 µM .

- Mechanistic Insights : Another investigation focused on understanding how azetidine derivatives interact with ion channels. It was found that certain modifications enhanced binding affinity to specific targets, potentially leading to increased therapeutic efficacy .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Studies indicate that variations in the substituents on the phenyl ring significantly influence both antimicrobial and cytotoxic activities. The presence of fluorine appears to enhance these effects by modifying electronic properties and lipophilicity .

- Potential for CNS Activity : Given its structural similarities to other compounds known to affect central nervous system targets, further investigation into its neuropharmacological properties is warranted .

Q & A

Q. What are the recommended synthetic routes for 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves sulfonylation of azetidine derivatives using 2-fluorophenylsulfonyl chloride under controlled conditions. For example, tert-butyl-protected azetidine intermediates can react with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–25°C, followed by HCl-mediated deprotection to yield the hydrochloride salt . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to azetidine minimizes unreacted starting material.

Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR spectroscopy : - and -NMR confirm regioselective sulfonylation (e.g., absence of azetidine ring-opening byproducts) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) quantifies purity (>95%), while MS validates the molecular ion peak ([M+H] at m/z 274.1) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (±0.4%) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in spectroscopic data when synthesizing this compound via different routes?

- Methodological Answer : Contradictions in NMR shifts or mass fragments often arise from:

- Solvent-dependent tautomerism : For example, DMSO-d may induce sulfonamide proton exchange, masking NH signals. Use CDCl for clearer spectra .

- By-product formation : Trace impurities (e.g., unreacted 2-fluorophenylsulfonyl chloride) can alter -NMR signals. Employ preparative HPLC or column chromatography to isolate the target compound .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or salt form (e.g., hydrochloride vs. free base) .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound derivatives for CNS-targeted therapies?

- Methodological Answer : Focus on functional group modifications to probe SAR:

- Fluorine substitution : Compare 2-fluorophenyl vs. 3- or 4-fluorophenyl analogs to assess positional effects on blood-brain barrier permeability (logP/logD measurements) .

- Azetidine ring modifications : Introduce methyl or hydroxyl groups to evaluate steric/electronic impacts on receptor binding (e.g., serotonin 5-HT agonism assays) .

- Pharmacokinetic profiling : Use in vitro microsomal stability assays (human liver microsomes) and in vivo rodent models to correlate structural changes with metabolic half-life and bioavailability .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer : Critical considerations include:

- Batch process optimization : Use flow chemistry for sulfonylation to enhance heat transfer and reduce exothermic side reactions .

- Quality-by-Design (QbD) : Design experiments (DoE) to identify critical process parameters (e.g., pH during HCl salt formation) affecting purity and yield .

- Stability studies : Monitor hygroscopicity under varying humidity (e.g., dynamic vapor sorption) to define storage conditions (e.g., inert gas, desiccants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.